N-[(3,3-Difluorocyclobutyl)methyl]cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3,3-Difluorocyclobutyl)methyl]cyclopropanamine is a chemical compound with the molecular formula C₈H₁₃F₂N. It is characterized by the presence of a cyclopropane ring and a difluorocyclobutyl group, making it a unique structure in organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,3-Difluorocyclobutyl)methyl]cyclopropanamine typically involves the reaction of cyclopropanamine with a difluorocyclobutylmethyl halide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3,3-Difluorocyclobutyl)methyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent.
Major Products Formed
Oxidation: Formation of difluorocyclobutyl ketones.
Reduction: Formation of difluorocyclobutyl alcohols.
Substitution: Formation of various substituted cyclopropanamines.
Wissenschaftliche Forschungsanwendungen
N-[(3,3-Difluorocyclobutyl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(3,3-Difluorocyclobutyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(3,3-Difluorocyclobutyl)methyl]cyclopropanamine: Unique due to the presence of both cyclopropane and difluorocyclobutyl groups.
Cyclopropanamine: Lacks the difluorocyclobutyl group, resulting in different chemical properties.
Difluorocyclobutylmethylamine: Lacks the cyclopropane ring, leading to different reactivity.
Uniqueness
This compound stands out due to its combined structural features, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
1859184-98-7 |
---|---|
Molekularformel |
C8H13F2N |
Molekulargewicht |
161.19 g/mol |
IUPAC-Name |
N-[(3,3-difluorocyclobutyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C8H13F2N/c9-8(10)3-6(4-8)5-11-7-1-2-7/h6-7,11H,1-5H2 |
InChI-Schlüssel |
VLBKJQBSEIUUCU-UHFFFAOYSA-N |
SMILES |
C1CC1NCC2CC(C2)(F)F |
Kanonische SMILES |
C1CC1NCC2CC(C2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.